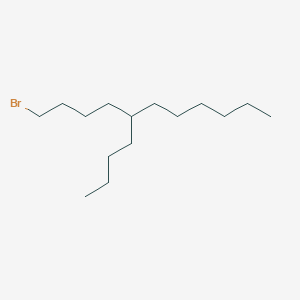
1-Bromo-5-butylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-butylundecane is an organic compound with the molecular formula C15H31Br . It belongs to the class of alkyl bromides, which are characterized by the presence of a bromine atom attached to an alkyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-butylundecane can be synthesized through the bromination of 5-butylundecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the alkyl chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures to prevent exposure and environmental contamination.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-butylundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide (OH-), cyanide (CN-), or amine (NH2-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): In the presence of a strong base, such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form an alkene. This reaction is favored by high temperatures and the use of bulky bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used. The reaction conditions typically involve moderate temperatures (25-50°C) and polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reaction conditions often involve elevated temperatures (50-100°C) and non-polar solvents like hexane or toluene.
Major Products Formed:
Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the alkyl chain.
Scientific Research Applications
1-Bromo-5-butylundecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.
Medicinal Chemistry:
Material Science: It is used in the preparation of specialty polymers and materials with specific properties, such as hydrophobicity or flame retardancy.
Biological Studies: The compound can be used as a probe to study biological processes involving brominated compounds or to investigate the effects of alkyl bromides on living organisms.
Mechanism of Action
The mechanism of action of 1-Bromo-5-butylundecane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and elimination.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, resulting in the formation of a new covalent bond.
Elimination: The compound undergoes dehydrohalogenation, leading to the formation of an alkene and the removal of the bromine atom.
Comparison with Similar Compounds
1-Bromo-5-butylundecane can be compared with other similar compounds, such as:
1-Bromobutane: A shorter alkyl chain bromide with similar reactivity but different physical properties.
1-Bromohexane: Another alkyl bromide with a longer chain than 1-bromobutane but shorter than this compound.
1-Bromododecane: A longer alkyl chain bromide with similar reactivity but different solubility and boiling point.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties compared to other alkyl bromides. Its reactivity and versatility make it a valuable compound in various fields of scientific research.
Properties
Molecular Formula |
C15H31Br |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
1-bromo-5-butylundecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-7-8-12-15(11-6-4-2)13-9-10-14-16/h15H,3-14H2,1-2H3 |
InChI Key |
KLLRRBCDPVQVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


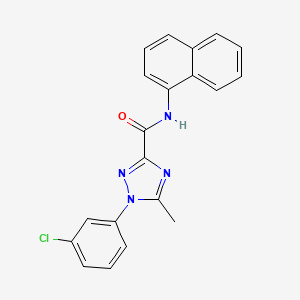
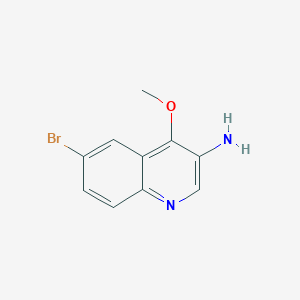
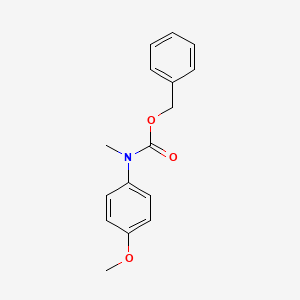
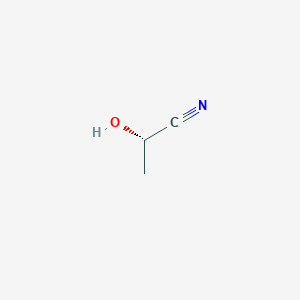
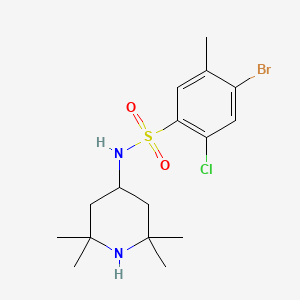
![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)
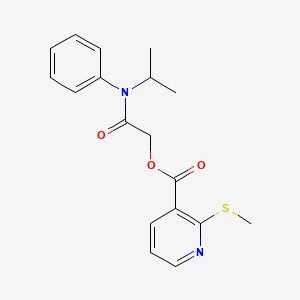
![3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365369.png)
![6-(3,5-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365374.png)
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)



